molecular formula C17H14N4O2S2 B12497792 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12497792
M. Wt: 370.5 g/mol
InChI Key: FZTYTZPZXRDLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of pyridine, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-cyanopyridine-2-thiol and 5-ethoxy-1,3-benzothiazol-2-amine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the reactions efficiently and economically.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
  • 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N4O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N4O2S2/c1-2-23-12-5-6-14-13(8-12)20-17(25-14)21-15(22)10-24-16-11(9-18)4-3-7-19-16/h3-8H,2,10H2,1H3,(H,20,21,22)

InChI Key

FZTYTZPZXRDLBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)CSC3=C(C=CC=N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.